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Introduction

1,12-Dibromododecane is a versatile bifunctional molecule that serves as a key starting

material in the synthesis of various long-chain organic compounds, including insect sex

pheromones. Its 12-carbon backbone and terminal bromine atoms allow for sequential

functionalization, making it an ideal building block for creating the specific carbon skeletons

and functional groups found in many pheromones. This document provides detailed application

notes and experimental protocols for the synthesis of insect sex pheromones, specifically

focusing on a synthetic route to (Z)-9-Tricosene (Muscalure), the sex pheromone of the

common housefly (Musca domestica), utilizing 1,12-dibromododecane as a primary precursor.

The synthesis of insect sex pheromones is of significant interest for the development of

environmentally benign pest management strategies.[1] Synthetic pheromones can be used in

traps for monitoring and mass trapping of pests, or for mating disruption, which reduces the

need for conventional insecticides.[2] The Wittig reaction is a powerful and widely used method

for the stereoselective formation of carbon-carbon double bonds, a crucial step in the synthesis

of many unsaturated pheromones.[3][4]

This protocol will detail a three-step synthesis of (Z)-9-Tricosene starting from 1,12-
dibromododecane. The key steps involve the formation of a mono-phosphonium salt, a

subsequent Wittig reaction with nonanal to introduce the characteristic double bond and extend

the carbon chain, and a final reduction to yield the target pheromone.
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Synthesis of (Z)-9-Tricosene from 1,12-
Dibromododecane
The overall synthetic pathway for (Z)-9-Tricosene from 1,12-dibromododecane is depicted

below. The strategy involves the selective formation of a mono-phosphonium salt, followed by a

Wittig reaction to construct the C23 backbone with the required (Z)-alkene, and finally, the

removal of the remaining bromo group.

Step 1: Phosphonium Salt Formation

Step 2: Wittig Reaction

Step 3: Reduction

1,12-Dibromododecane 12-Bromododecyltriphenylphosphonium
bromide

Triphenylphosphine,
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DMSO/THF

(Z)-1-Bromo-9-tricosene
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(Z)-9-Tricosene
(Muscalure)

Reducing Agent
(e.g., LiAlH4), THF
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Caption: Synthetic pathway for (Z)-9-Tricosene from 1,12-Dibromododecane.

Experimental Protocols
Step 1: Synthesis of 12-
Bromododecyltriphenylphosphonium bromide
This step involves the reaction of 1,12-dibromododecane with one equivalent of

triphenylphosphine to selectively form the mono-phosphonium salt.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Amount Moles

1,12-

Dibromododecane
328.13 10.0 g 0.0305

Triphenylphosphine

(PPh₃)
262.29 8.0 g 0.0305

Acetonitrile - 150 mL -

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

1,12-dibromododecane (10.0 g, 0.0305 mol) and triphenylphosphine (8.0 g, 0.0305 mol).

Add acetonitrile (150 mL) to the flask.

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product is triturated with diethyl ether to precipitate the phosphonium

salt.

Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 12-

bromododecyltriphenylphosphonium bromide.

Expected Yield: 85-95%

Characterization Data (for the analogous tetradecyltriphenylphosphonium bromide):

This reaction is analogous to the formation of other long-chain phosphonium salts used in

pheromone synthesis.[3]
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Step 2: Wittig Reaction for the Synthesis of (Z)-1-Bromo-
9-tricosene
This step utilizes the prepared phosphonium salt in a Wittig reaction with nonanal to form the

desired alkene with predominantly (Z) stereochemistry.
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Reaction Setup

Ylide Formation

Wittig Reaction

Work-up and Purification
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Caption: Experimental workflow for the Wittig reaction.
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Amount Moles

12-

Bromododecyltripheny

lphosphonium

bromide

590.42 15.0 g 0.0254

Sodium Hydride (60%

in mineral oil)
24.00 1.22 g 0.0305

Dimethyl sulfoxide

(DMSO), anhydrous
- 60 mL -

Tetrahydrofuran

(THF), anhydrous
- 150 mL -

Nonanal 142.24 3.61 g 0.0254

Procedure:

To a dry 500 mL two-neck flask under a nitrogen atmosphere, add sodium hydride (1.22 g,

0.0305 mol) and anhydrous DMSO (60 mL).

Heat the mixture to 55-60°C for 1 hour until the evolution of hydrogen ceases and a clear

solution of dimsyl sodium is formed.

Cool the mixture to room temperature and add anhydrous THF (100 mL).

Cool the reaction flask to below 10°C in an ice bath.

Add the 12-bromododecyltriphenylphosphonium bromide (15.0 g, 0.0254 mol) portion-wise,

ensuring the temperature does not exceed 20°C.

Stir the resulting deep red ylide solution for 1 hour at the same temperature.

Cool the reaction mixture to between -5°C and 5°C.
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Add a solution of nonanal (3.61 g, 0.0254 mol) in anhydrous THF (50 mL) dropwise over 1

hour.

After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.

Quench the reaction by slowly adding 100 mL of water.

Transfer the mixture to a separatory funnel and extract with hexane (3 x 100 mL).

Combine the organic layers, wash with saturated sodium chloride solution (2 x 100 mL), and

dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel (hexane as eluent) to yield (Z)-1-bromo-9-tricosene. The

triphenylphosphine oxide byproduct can be challenging to remove, and alternative

purification methods have been reported.[5]

Expected Yield: 60-75% Expected Z/E Ratio: >90:10. The use of non-stabilized ylides in polar

aprotic solvents generally favors the formation of the Z-isomer.[4]

Step 3: Reduction of (Z)-1-Bromo-9-tricosene to (Z)-9-
Tricosene
The final step is the reduction of the terminal bromo group to a methyl group to yield the final

pheromone product.

Materials and Reagents:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

http://www.lcfi.ulg.ac.be/licence/interros/interro04f2.html
https://www.researchgate.net/publication/37431829_A_new_stereoselective_synthesis_of_Z-9-tricosene_the_sex_attractant_of_the_common_housefly
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Molar Mass ( g/mol
)

Amount Moles

(Z)-1-Bromo-9-

tricosene
401.52 5.0 g 0.0124

Lithium aluminum

hydride (LiAlH₄)
37.95 0.71 g 0.0187

Tetrahydrofuran

(THF), anhydrous
- 100 mL -

Procedure:

To a dry 250 mL two-neck flask under a nitrogen atmosphere, add lithium aluminum hydride

(0.71 g, 0.0187 mol) and anhydrous THF (50 mL).

Cool the suspension to 0°C in an ice bath.

Slowly add a solution of (Z)-1-bromo-9-tricosene (5.0 g, 0.0124 mol) in anhydrous THF (50

mL) to the LiAlH₄ suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4 hours.

Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water

(0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).

Stir the mixture at room temperature for 1 hour, then filter through a pad of Celite.

Wash the filter cake with THF.

Combine the filtrate and washings, and remove the solvent under reduced pressure.

The crude product can be purified by vacuum distillation to yield pure (Z)-9-tricosene.

Expected Yield: 80-90%
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Quantitative Data Summary
Table 1: Reaction Parameters and Expected Yields

Step Reaction
Key
Reagents

Solvent
Temp.
(°C)

Time (h)
Expected
Yield (%)

1

Phosphoni

um Salt

Formation

1,12-

Dibromodo

decane,

PPh₃

Acetonitrile 82 24 85-95

2
Wittig

Reaction

Phosphoni

um salt,

Nonanal,

NaH

DMSO/TH

F
-5 to 5 3 60-75

3 Reduction

(Z)-1-

Bromo-9-

tricosene,

LiAlH₄

THF 66 4 80-90

Table 2: Spectroscopic Data for (Z)-9-Tricosene (Muscalure)

Spectroscopic Technique Data

¹H NMR (CDCl₃, ppm)

δ 5.35 (m, 2H, -CH=CH-), 2.01 (m, 4H, -CH₂-

CH=), 1.28 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 6H, 2

x -CH₃)

¹³C NMR (CDCl₃, ppm)
δ 130.0, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2,

22.7, 14.1

Mass Spectrum (EI, m/z)
322 (M⁺), fragments at 293, 265, 237, 209, 181,

153, 125, 97, 83, 69, 55, 43

IR (neat, cm⁻¹) 3005, 2956, 2924, 2853, 1467, 722
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(Note: Spectroscopic data is representative for (Z)-9-tricosene and may vary slightly based on

the specific instrumentation and conditions used.)[6]

Conclusion

This document outlines a detailed and practical synthetic route for the insect sex pheromone

(Z)-9-tricosene (Muscalure) starting from 1,12-dibromododecane. The protocols provided are

based on established chemical transformations and are designed to be reproducible in a

standard organic synthesis laboratory. The use of 1,12-dibromododecane as a starting

material provides a flexible and efficient approach to the synthesis of this and other long-chain

insect pheromones. The successful synthesis and purification of these compounds are crucial

for their application in sustainable agriculture and pest management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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